molecular formula C12H11BrN2 B12142174 2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B12142174
M. Wt: 263.13 g/mol
InChI Key: FGOKSSSUDWZUIO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is an organic compound with a complex fused ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom on the phenyl ring and the fused imidazole-pyrrole system contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-bromoaniline. This intermediate undergoes a cyclization reaction with a suitable diketone or diester to form the fused imidazole-pyrrole ring system. The reaction conditions often include:

    Solvent: Common solvents include ethanol, methanol, or dimethylformamide (DMF).

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are typically carried out at elevated temperatures, ranging from 80°C to 150°C.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the nitrogen atoms or the fused ring system.

    Cyclization Reactions: Further cyclization reactions can occur to form more complex polycyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts (Pd/C) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or DNA, depending on the context of its use. The compound’s fused ring structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • 2-(4-Methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • 2-(4-Nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine, methyl, or nitro groups can significantly influence the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H11BrN2/c13-10-5-3-9(4-6-10)11-8-15-7-1-2-12(15)14-11/h3-6,8H,1-2,7H2

InChI Key

FGOKSSSUDWZUIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)C3=CC=C(C=C3)Br

Origin of Product

United States

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